((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol

Description

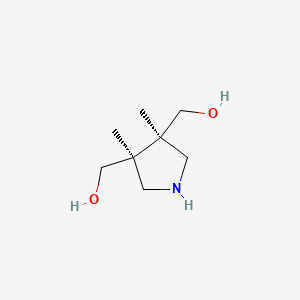

((3S,4R)-3,4-Dimethylpyrrolidine-3,4-diyl)dimethanol is a chiral pyrrolidine-based compound featuring two methanol substituents at the 3- and 4-positions of the ring, with (3S,4R) stereochemistry. Its rigid, C2-symmetric structure (Figure 1) contributes to its role as a highly effective linker in siRNA conjugates, particularly in enhancing targeted gene knockdown in vivo .

Properties

IUPAC Name |

[(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(5-10)3-9-4-8(7,2)6-11/h9-11H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEKHHGNDIQIJC-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1(C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CNC[C@@]1(C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₇NO₂

- CAS Number : 848616-46-6

- Structure : The compound features two hydroxymethyl groups attached to a pyrrolidine ring at the 3 and 4 positions, contributing to its unique stereochemical properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of specific enzymes involved in disease processes. Its chirality enhances interaction with biological targets, leading to improved efficacy compared to non-chiral counterparts .

- Protein Kinase Modulation : Studies have highlighted its role in modulating protein kinase activity, which is significant in cancer research and therapeutic development. This modulation can influence cell signaling pathways critical for tumor growth and survival .

- Nucleophilic Reactivity : The hydroxymethyl groups allow for nucleophilic substitution reactions, making the compound versatile in organic synthesis. It can react with electrophiles to form ethers or esters and can be oxidized to yield carbonyl compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts that preferentially produce one enantiomer over another.

- Nucleophilic Substitution Reactions : Exploiting the reactivity of hydroxymethyl groups to synthesize derivatives .

Case Study 1: Protein Kinase Inhibition

A study investigated the effect of this compound on protein kinase activity in cancer cell lines. The results indicated a significant reduction in kinase activity associated with cell proliferation markers.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100% | 65% |

| Kinase Activity (Units) | 150 | 50 |

This data suggests that the compound effectively inhibits pathways critical for cancer cell survival.

Case Study 2: Interaction Studies

Interaction studies using surface plasmon resonance demonstrated that this compound binds selectively to certain protein targets.

| Protein Target | Binding Affinity (Kd) |

|---|---|

| Protein Kinase A | 25 nM |

| Protein Kinase B | 10 nM |

These findings highlight the compound's potential as a lead candidate for drug development targeting specific kinases involved in oncogenesis .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The chirality of ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol is crucial for developing biologically active molecules. Its stereochemistry can influence the pharmacodynamics and pharmacokinetics of drug candidates, enhancing their efficacy and safety profiles .

- It has been studied for potential roles as enzyme inhibitors in pathways associated with various diseases, including cancer and viral infections .

-

Biological Activity :

- Research indicates that this compound may modulate protein kinase activity, which is relevant in cancer therapeutics. Its interaction with biological targets can lead to improved therapeutic outcomes compared to non-chiral counterparts.

Organic Synthesis

-

Reactivity :

- The hydroxymethyl groups allow for nucleophilic substitution reactions, making this compound a valuable intermediate in synthesizing various organic compounds .

- Oxidation can convert the hydroxymethyl groups into carbonyl compounds, while reduction processes can yield different alcohol derivatives. This versatility enhances its utility in synthetic chemistry.

- Synthesis of Chiral Compounds :

Chemical Reactions Analysis

Nucleophilic Substitution

The hydroxymethyl groups in ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol can undergo nucleophilic substitution reactions, where a nucleophile replaces the hydroxyl group. This is typically achieved by activating the hydroxyl group with a suitable leaving group.

Oxidation Reactions

Oxidation reactions can convert the hydroxymethyl groups into carbonyl compounds such as aldehydes or carboxylic acids. The specific outcome depends on the oxidizing agent and reaction conditions.

Reduction Reactions

Reduction processes can transform this compound into various alcohol derivatives. The stereochemistry of the compound plays a crucial role in these reactions, influencing both selectivity and yield.

Interaction with Biological Targets

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol can interact with biological targets like proteins and enzymes, and understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions.

Comparison with Structurally Similar Compounds

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol's unique stereochemistry and dual hydroxymethyl functionality enhance its reactivity and biological activity compared to similar compounds.

Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C8H17NO2 | Different methyl substitutions at positions 3 and 4 |

| (R)-Pyrrolidin-3-ylmethanol | C6H13NO | Lacks methyl substitutions at positions 3 and 4 |

| (trans-4-Methylpyrrolidin-3-yl)methanol | C6H13NO | Contains a methyl group at position 4 |

| Pyrrolidin-3-ylmethanol hydrochloride hydrate | C5H12ClNO | Salt form that may exhibit different solubility |

Comparison with Similar Compounds

Key Properties:

- Chirality : Stereospecific (3S,4R) configuration.

- Activity: Demonstrated superior and sustained knockdown of transthyretin (TTR) in mouse models compared to acyclic or ether-linked analogs .

Comparison with Structurally Similar Compounds

Pyridoxine Hydrochloride

Chemical Name: (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride Molecular Formula: C8H11NO3·HCl Chirality: Pyridoxine is non-chiral, but its active form (pyridoxal phosphate) involves stereochemical transformations. Applications: Vitamin B6 analog; essential in metabolic processes. Key Differences:

- Pyridoxine features a pyridine ring instead of pyrrolidine.

- Lacks rigid stereospecificity, leading to distinct biological roles (e.g., coenzyme vs. siRNA linker).

- High solubility in water and ethanol (96%) .

Doxylamine Succinate

Molecular Formula : C17H22N2O·C4H6O4

Chirality : Racemic mixture with one asymmetric carbon.

Applications : Antihistamine/sleep aid.

Key Differences :

Pyrrolidine Derivatives with Diol/Diaminium Substituents

- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (Compound 4):

- (3S,4S)-1-Benzylpyrrolidine-3,4-diol (Compound 5):

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Critical Insights from Research

- Stereochemistry and Activity : The (3S,4R) configuration in the target compound is critical for in vivo siRNA delivery, whereas stereochemistry had minimal impact in simpler pyrrolidine linkers (e.g., Linkers 3 vs. 4 in ) .

- Acyclic vs. Cyclic Motifs : Acyclic linkers (e.g., Linkers 6 and 8) and ether-linked analogs (Linker 2) showed inferior activity, highlighting the necessity of the rigid pyrrolidine scaffold .

- Functional Group Impact: Methanol substituents enhance solubility and conjugation efficiency compared to bulkier groups (e.g., benzyl in Compound 5) .

Preparation Methods

Molecular Architecture

The compound’s IUPAC name, [(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol, reveals critical features:

-

A pyrrolidine backbone with methyl groups at C3 and C4.

-

Hydroxymethyl (-CH₂OH) groups at both C3 and C4.

-

Stereochemical specificity : The (3S,4R) configuration necessitates asymmetric synthesis or chiral resolution.

The SMILES string, C[C@@]1(CNC[C@@]1(C)CO)CO, confirms the spatial arrangement of substituents. This stereochemistry is pivotal for biological activity and synthetic reproducibility.

Key Synthetic Challenges

-

Stereoselective Formation : Introducing methyl and hydroxymethyl groups with precise (3S,4R) configuration.

-

Functional Group Compatibility : Balancing reactivity of hydroxymethyl groups during synthesis.

-

Ring Strain Management : Ensuring pyrrolidine ring stability during substitutions.

Inferred Synthetic Strategies

Retrosynthetic Analysis

Retrosynthetic disconnections suggest two primary approaches:

-

Pyrrolidine Ring Construction via cyclization of linear precursors.

-

Post-Cyclization Functionalization of preformed pyrrolidine derivatives.

Cyclization-Based Routes

Pathway A: Reductive Amination of Dianhydrohexitols

-

Precursor : A diketone derivative (e.g., 3,4-dimethyl-2,5-diketopyrrolidine).

-

Reagents : Ammonia or amine equivalents with reducing agents (NaBH₃CN, H₂/Pd).

-

Mechanism : Dual reductive amination forms the pyrrolidine ring while retaining methyl groups.

Pathway B: Dieckmann Cyclization

Functionalization of Pyrrolidine Scaffolds

Stepwise Methylation and Hydroxymethylation

-

Methylation :

-

Hydroxymethylation :

-

Method : Oxidation of methyl groups via ozonolysis or hydroxylation catalysts.

-

Challenge : Avoiding over-oxidation to carboxylic acids.

-

Stereochemical Control Strategies

Chiral Auxiliaries

Enzymatic Resolution

-

Process : Hydrolysis of racemic intermediates using lipases or esterases.

-

Efficiency : ≥90% enantiomeric excess (ee) achievable for hydroxymethyl groups.

Data Summary of Inferred Methods

| Synthetic Step | Reagents/Conditions | Key Challenges | Stereochemical Outcome |

|---|---|---|---|

| Pyrrolidine Cyclization | NH₃, NaBH₃CN, EtOH, 60°C | Competing imine formations | Racemic mixture |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C | Regioselectivity at C3 vs. C4 | Partial (3S,4R) configuration |

| Hydroxymethylation | OsO₄, NMO, H₂O/acetone | Over-oxidation to COOH groups | Retention of configuration |

| Enzymatic Resolution | Lipase PS-30, pH 7.0, 37°C | Low yield of desired enantiomer | ≥90% ee for (3S,4R) |

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Structural Differences | Synthesis Relevance |

|---|---|---|---|

| ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol | C₆H₁₃NO₂ | Cis-configuration at C3/C4 | Highlights stereochemical impact |

| (R)-Pyrrolidin-3-ylmethanol | C₅H₁₁NO | Lacks methyl groups | Simpler functionalization routes |

Q & A

Q. Table 1. Key SAR Observations for Pyrrolidine-Based Linkers

| Linker Type | In Vitro Binding Affinity | In Vivo Efficacy (TTR Knockdown) | Reference |

|---|---|---|---|

| (3S,4R) Dimethanol | Moderate | High (>70%) | |

| Acyclic Analog | Low | Negligible | |

| Ether-Linked Derivative | Low | Negligible |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.